Cas no 36874-53-0 (1-(1,3-benzothiazol-2-yl)propan-2-one)

1-(1,3-Benzothiazol-2-yl)propan-2-one is a heterocyclic organic compound featuring a benzothiazole core linked to a propan-2-one moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzothiazole group enhances electron-withdrawing properties, while the ketone functionality offers versatility for further derivatization. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory and industrial settings. The compound is particularly useful in the development of bioactive molecules, including potential antimicrobial and anti-inflammatory agents. Its well-defined chemical properties ensure reproducibility in synthetic applications, supporting its use in research and fine chemical manufacturing.
1-(1,3-benzothiazol-2-yl)propan-2-one structure
36874-53-0 structure
Product name:1-(1,3-benzothiazol-2-yl)propan-2-one
CAS No:36874-53-0
MF:C10H9NOS
MW:191.24956
MDL:MFCD00160102
CID:312117
PubChem ID:320294

1-(1,3-benzothiazol-2-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone,1-(2-benzothiazolyl)-
    • 1-(1,3-benzothiazol-2-yl)propan-2-one
    • 1-(1,3-benzothiazol-2-yl)acetone
    • 1,3-benzothiazol-2-ylacetone
    • 1-benzothiazol-2-yl-propan-2-one
    • 2-acetonylbenzothiazole
    • AC1L81WX
    • Benzothiazol-2-yl-aceton
    • benzothiazol-2-yl-acetone
    • NSC267240
    • SureCN1398257
    • QFILRFCCYHXDNW-UHFFFAOYSA-N
    • EN300-95425
    • 1-(1,3-benzo-thiazol-2-yl)acetone
    • SCHEMBL1398257
    • 2-Propanone,1-(2-benzothiazolyl)-(9CI)
    • Z361879158
    • 36874-53-0
    • AKOS009264206
    • NSC-267240
    • DTXSID10313193
    • MDL: MFCD00160102
    • Inchi: InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3
    • InChI Key: QFILRFCCYHXDNW-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1CC(=O)C

Computed Properties

  • Exact Mass: 191.04057
  • Monoisotopic Mass: 191.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.252
  • Boiling Point: 311.9°Cat760mmHg
  • Flash Point: 142.4°C
  • Refractive Index: 1.636
  • PSA: 29.96
  • LogP: 2.42780

1-(1,3-benzothiazol-2-yl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00D3BN-10g
2-Propanone,1-(2-benzothiazolyl)-(9CI)
36874-53-0 95%
10g
$3627.00 2024-05-04
1PlusChem
1P00D3BN-50mg
2-Propanone,1-(2-benzothiazolyl)-(9CI)
36874-53-0 95%
50mg
$246.00 2024-05-04
1PlusChem
1P00D3BN-250mg
2-Propanone,1-(2-benzothiazolyl)-(9CI)
36874-53-0 95%
250mg
$471.00 2024-05-04
A2B Chem LLC
AG10035-2.5g
1-(1,3-Benzothiazol-2-yl)propan-2-one
36874-53-0 95%
2.5g
$1420.00 2024-04-20
A2B Chem LLC
AG10035-5g
1-(1,3-Benzothiazol-2-yl)propan-2-one
36874-53-0 95%
5g
$2083.00 2024-04-20
Aaron
AR00D3JZ-50mg
2-Propanone,1-(2-benzothiazolyl)-(9CI)
36874-53-0 95%
50mg
$239.00 2025-01-24
TRC
B411923-50mg
1-(1,3-benzothiazol-2-yl)propan-2-one
36874-53-0
50mg
$ 185.00 2022-06-07
TRC
B411923-10mg
1-(1,3-benzothiazol-2-yl)propan-2-one
36874-53-0
10mg
$ 50.00 2022-06-07
Enamine
EN300-95425-0.1g
1-(1,3-benzothiazol-2-yl)propan-2-one
36874-53-0 95.0%
0.1g
$232.0 2025-03-21
Enamine
EN300-95425-0.5g
1-(1,3-benzothiazol-2-yl)propan-2-one
36874-53-0 95.0%
0.5g
$524.0 2025-03-21

Additional information on 1-(1,3-benzothiazol-2-yl)propan-2-one

Chemical Profile of 1-(1,3-benzothiazol-2-yl)propan-2-one (CAS No. 36874-53-0)

1-(1,3-benzothiazol-2-yl)propan-2-one, identified by its Chemical Abstracts Service (CAS) number 36874-53-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 1-(1,3-benzothiazol-2-yl)propan-2-one consists of a benzothiazole core linked to a propanone moiety, which provides a unique scaffold for further chemical modifications and functionalization. Such structural features make it a valuable candidate for exploring novel pharmacological mechanisms and drug development strategies.

The benzothiazole ring system is a prominent pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the benzothiazol-2-yl substituent in 1-(1,3-benzothiazol-2-yl)propan-2-one enhances its interaction with biological targets by introducing polar and aromatic functionalities. This compound has been studied for its potential role in modulating enzyme activities and receptor bindings, making it a promising intermediate in the synthesis of bioactive molecules.

In recent years, there has been an increasing interest in exploring the pharmacological properties of benzothiazole derivatives due to their structural versatility and biological efficacy. Research has demonstrated that modifications at the 2-position of the benzothiazole ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of the compounds. The propanone group in 1-(1,3-benzothiazol-2-yl)propan-2-one serves as a versatile handle for further derivatization, allowing chemists to design analogs with enhanced potency and selectivity. This flexibility has made this compound an attractive scaffold for drug discovery efforts aimed at addressing various therapeutic challenges.

One of the most compelling aspects of 1-(1,3-benzothiazol-2-yl)propan-2-one is its potential application in the development of novel therapeutic agents. Studies have shown that benzothiazole derivatives can interact with multiple biological pathways, making them suitable candidates for multitargeted drug design. The compound’s ability to modulate key enzymes and receptors involved in disease processes has been investigated in several preclinical studies. For instance, research suggests that derivatives of this class may exhibit inhibitory effects on enzymes such as kinases and cytochrome P450 isoforms, which are implicated in various diseases including cancer and metabolic disorders.

The synthesis of 1-(1,3-benzothiazol-2-yl)propan-2-one involves well-established organic chemistry techniques, including condensation reactions and cyclization processes. The accessibility of starting materials and the efficiency of synthetic routes make it feasible to produce this compound on both laboratory and industrial scales. Advances in synthetic methodologies have enabled the preparation of enantiomerically pure forms of this derivative, which is crucial for evaluating its stereochemical specificity in biological assays. Such advancements have contributed to a deeper understanding of the structure-activity relationships (SAR) governing the pharmacological effects of benzothiazole-based compounds.

The pharmacokinetic profile of 1-(1,3-benzothiazol-2-yl)propan-2-one is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preliminary studies have indicated that 1-(1,3-benzothiazol-2-yl)propan-2-one exhibits moderate solubility in water and lipids, suggesting that it may possess favorable bioavailability upon appropriate formulation. Additionally, metabolic studies have revealed that this compound undergoes biotransformation via Phase I and Phase II pathways, providing insights into its potential detoxification mechanisms.

In conclusion, 1-(1,3-benzothiazol-2-y l )propan - 2 - one ( CAS No . 36874 - 53 - 0 ) represents a significant advancement in pharmaceutical chemistry due to its structural complexity , biological activity , and synthetic accessibility . Its potential applications in drug discovery , particularly in the development of novel therapeutics targeting chronic diseases , make it a compelling subject for further research . As our understanding of molecular interactions continues to evolve , compounds like 1 - ( 1 , 3 - benz othia z ol - 2 - y l ) p rop an - 2 - o ne will undoubtedly play a crucial role in shaping the future landscape of medicinal chemistry .

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